molecular formula C24H38N4O2 B1676770 Moxipraquine CAS No. 23790-08-1

Moxipraquine

Cat. No. B1676770
CAS RN: 23790-08-1
M. Wt: 414.6 g/mol
InChI Key: UDXZUNMRLVAEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moxipraquine is a novel 8-aminoquinolone compound with anti-infective activity against Trypanosoma cruzi . It effectively inhibited parasitemia but did not eradicate infections in mice or guinea pigs .

Scientific Research Applications

Activity Against Trypanosoma Cruzi and Leishmaniasis

Moxipraquine, a novel 8-aminoquinolone compound, has demonstrated effectiveness against experimental infections with Trypanosoma cruzi. In studies involving mice and guinea-pigs, moxipraquine suppressed parasitaemia but did not completely eradicate the infection. It has also shown potency against mouse infections with various strains of T. cruzi. Additionally, moxipraquine exhibited effectiveness in experimental infections of Leishmania major, L. mexicana mexicana, and L. brasiliensis panamensis, although not against L.b. brasiliensis. Significant foetal toxicity was observed in experimental studies involving rats and rabbits, leading to the termination of clinical trials (Beveridge et al., 1980).

Interaction with Calf Thymus DNA

A fluorescence quenching study investigated the interaction of moxipraquine with calf thymus DNA (ct-DNA) in an aqueous solution. The study confirmed an intercalative binding mode and a static quenching mechanism. The main forces between moxipraquine and ct-DNA were identified as hydrogen bonding and Van der Waals force. The study provided a basis for further research and clinical application of this antibiotic drug (Lv et al., 2014).

Safety And Hazards

Moxipraquine is intended for research use only and is not for human or veterinary or therapeutic use . A safety data sheet would provide more detailed information about its safety and hazards .

properties

IUPAC Name

4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXZUNMRLVAEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)CCCCCCNC2=C3C(=CC(=C2)OC)C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865116
Record name 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxipraquine

CAS RN

23790-08-1
Record name Moxipraquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023790081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOXIPRAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP95SEQ1AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxipraquine
Reactant of Route 2
Reactant of Route 2
Moxipraquine
Reactant of Route 3
Moxipraquine
Reactant of Route 4
Moxipraquine
Reactant of Route 5
Moxipraquine
Reactant of Route 6
Moxipraquine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.